1-Methylcyclohexane-1,4-diol

Description

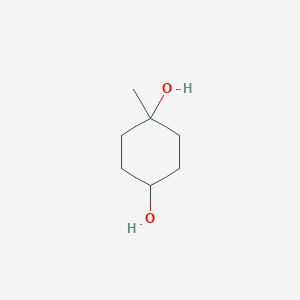

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclohexane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(9)4-2-6(8)3-5-7/h6,8-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZQSMBYXJWRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347218 | |

| Record name | cis-1-Methyl-1,4-cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89794-52-5, 124899-25-8, 124899-26-9 | |

| Record name | 1-Methyl-1,4-cyclohexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089794525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,4-cyclohexanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124899258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-1,4-cyclohexanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124899269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1-Methyl-1,4-cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclohexane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI9AMU5JAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMA7PV6VZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AKY4YF27R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Methylcyclohexane-1,4-diol chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Methylcyclohexane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a saturated cyclic diol that serves as a versatile building block in organic synthesis. Its structure, featuring a cyclohexane ring substituted with a methyl group and two hydroxyl groups, gives rise to interesting stereochemical and conformational properties that are of significant interest in the fields of medicinal chemistry and material science. The positions of the substituents on the cyclohexane ring, particularly the 1,4-relationship between the tertiary alcohol/methyl group and the secondary alcohol, dictate the molecule's three-dimensional shape, polarity, and reactivity. This guide provides a comprehensive overview of the core chemical properties of this compound, offering insights into its structure, synthesis, reactivity, and potential applications for professionals in research and drug development.

The compound exists as two primary geometric isomers: cis-1-methylcyclohexane-1,4-diol and trans-1-methylcyclohexane-1,4-diol.[1] Each of these isomers presents unique conformational preferences that influence their interaction with other molecules and their suitability for specific synthetic transformations. Understanding these nuances is critical for leveraging this compound's full potential in complex molecular design.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [1][2][3] |

| Molecular Weight | 130.18 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 89794-52-5 (unspecified stereochemistry) | [2] |

| 124899-25-8 (cis isomer) | [1][3] | |

| 124899-26-9 (trans isomer) | [1][4] | |

| Melting Point | 81-84 °C | |

| Predicted pKa | 15.06 ± 0.40 | [2] |

| Canonical SMILES | CC1(CCC(CC1)O)O | [1][2] |

| InChIKey | YXZQSMBYXJWRSP-UHFFFAOYSA-N | [1][2] |

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is defined by the relative orientation of the methyl and two hydroxyl groups. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain.[5][6]

Geometric Isomers: cis and trans

-

cis-1-Methylcyclohexane-1,4-diol : In this isomer, the secondary hydroxyl group at C4 is on the same side of the ring as the tertiary hydroxyl group at C1.

-

trans-1-Methylcyclohexane-1,4-diol : The secondary hydroxyl group at C4 is on the opposite side of the ring relative to the tertiary hydroxyl group at C1.

Conformational Preferences

The stability of the chair conformers for each isomer is determined by the steric strain arising from 1,3-diaxial interactions.[6][7] Substituents prefer to occupy the more spacious equatorial positions to avoid these destabilizing interactions.[8][9]

-

For the cis isomer : The molecule can exist in two rapidly interconverting chair conformations. In one conformer, the tertiary -OH is axial and the C4 -OH is equatorial. In the flipped conformer, the tertiary -OH becomes equatorial, and the C4 -OH becomes axial. The preferred conformation will place the sterically bulkier group (in this case, often considered the methyl/hydroxyl combination at C1) in a position that minimizes overall strain. Generally, the conformer with the C4-hydroxyl group in the equatorial position is more stable.[7]

-

For the trans isomer : The two main chair conformations are the diaxial and diequatorial forms. The conformer where both the tertiary hydroxyl group and the C4-hydroxyl group are in equatorial positions is significantly more stable due to the absence of major 1,3-diaxial interactions.[7] The diequatorial conformer will therefore be the predominant form at equilibrium.

Caption: Conformational equilibrium in cis and trans isomers.

Synthesis and Preparation

This compound can be synthesized through several established organic chemistry pathways. The choice of method often depends on the desired stereoisomer and the availability of starting materials.

Protocol 1: Hydroboration-Oxidation of 1-Methylcyclohex-3-enol

This method provides a route to one of the isomers. The hydroboration step is regioselective and stereospecific (syn-addition).

-

Starting Material : 1-Methylcyclohex-3-enol.

-

Step 1 (Hydroboration) : Dissolve 1-methylcyclohex-3-enol in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C under a nitrogen atmosphere. Add a solution of borane-THF complex (BH₃·THF) dropwise. Allow the reaction to stir at room temperature for 2-3 hours.

-

Step 2 (Oxidation) : Cool the reaction mixture back to 0°C. Cautiously add a solution of sodium hydroxide (e.g., 3M NaOH), followed by the slow, dropwise addition of hydrogen peroxide (30% H₂O₂). The reaction is typically exothermic and requires careful temperature control.

-

Workup : After stirring for several hours, extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.

Caption: Synthesis via hydroboration-oxidation.

Chemical Reactivity and Key Reactions

The two hydroxyl groups in this compound are the primary sites of reactivity. The tertiary alcohol at C1 and the secondary alcohol at C4 exhibit different steric environments, which can be exploited for selective reactions.

Oxidation

The selective oxidation of diols is a fundamental transformation in organic synthesis.[10] Depending on the reagents and conditions, either the secondary alcohol or both alcohols can be oxidized.

-

Selective Oxidation to Hydroxyketone : Using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a TEMPO-based system can selectively oxidize the less sterically hindered secondary alcohol at C4 to a ketone, yielding 4-hydroxy-4-methylcyclohexan-1-one.[11]

-

Oxidative Cleavage : Strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate can cleave the C-C bond between vicinal diols (1,2-diols).[12] While this is not directly applicable to a 1,4-diol, it is a key reaction for related cyclohexane diols. For 1,4-diols, stronger conditions (e.g., nitric acid) would be needed to open the ring, a process relevant to the synthesis of adipic acid precursors.[13]

Caption: Selective oxidation of the secondary alcohol.

Esterification

The hydroxyl groups readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. The Fischer esterification is a common acid-catalyzed method.[14][15]

-

Mechanism : The reaction involves protonation of the carboxylic acid carbonyl, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a proton transfer, water is eliminated as a leaving group, and deprotonation of the resulting ester yields the final product.[15] The reaction is an equilibrium, and water is often removed to drive it to completion.[15]

-

Selectivity : Due to steric hindrance, the secondary alcohol at C4 is generally more reactive towards esterification than the tertiary alcohol at C1, allowing for potential mono-esterification under controlled conditions.

Etherification

Ethers can be formed via reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

-

Procedure : The diol is treated with a strong base (e.g., sodium hydride, NaH) to form the mono- or di-alkoxide. This is followed by the addition of an alkylating agent (e.g., methyl iodide).

-

Reactivity Considerations : Similar to esterification, the secondary hydroxyl group is typically more accessible and reactive than the tertiary one.

Spectroscopic Data

Mass spectrometry provides valuable information for identifying this compound and its derivatives. The predicted collision cross-section (CCS) values and m/z for various adducts are useful in LC-MS analysis.[16]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 131.10666 | 127.7 |

| [M+Na]⁺ | 153.08860 | 133.8 |

| [M-H]⁻ | 129.09210 | 128.5 |

| [M+H-H₂O]⁺ | 113.09664 | 124.0 |

Data sourced from PubChem predictions.[16]

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its rigid, well-defined three-dimensional structure makes it an attractive scaffold and building block in medicinal chemistry.

-

Scaffold for Drug Design : Saturated carbocycles like cyclohexane are often used as bioisosteres for phenyl rings to improve physicochemical properties such as solubility and metabolic stability. The diol functionality provides convenient handles for further chemical modification.

-

Building Blocks for PROTACs : The cis-isomer of this compound is listed as a building block for protein degraders (PROTACs).[3] In PROTAC design, small, rigid linkers are crucial for correctly orienting the two ends of the molecule for effective ternary complex formation.

-

Precursor for Novel Ligands : The cyclohexane-1,3-dione scaffold, a related structure, has been investigated for developing therapeutic agents, for instance, as potential anticancer agents targeting non-small cell lung cancer (NSCLC).[17] This highlights the utility of cyclohexane-based structures in generating molecules with significant biological activity.[18]

Conclusion

This compound is a compound whose chemistry is deeply rooted in the principles of stereochemistry and conformational analysis. Its distinct cis and trans isomers, each with a unique conformational landscape, offer different spatial arrangements of functional groups that can be exploited in synthesis. For researchers in drug discovery, this molecule provides a non-aromatic, rigid scaffold that can be functionalized through its hydroxyl groups to create novel chemical entities with potentially improved pharmacological profiles. A thorough understanding of its synthesis, reactivity, and three-dimensional structure is paramount for its effective application in the laboratory.

References

- 1. This compound | C7H14O2 | CID 14449682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. (1R,4R)-1-methylcyclohexane-1,4-diol 97% | CAS: 124899-26-9 | AChemBlock [achemblock.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. stacks.stanford.edu [stacks.stanford.edu]

- 11. researchgate.net [researchgate.net]

- 12. Solved 1. (1-methylcyclohexane-1, 2-diol) draw the major | Chegg.com [chegg.com]

- 13. mdpi.com [mdpi.com]

- 14. monash.edu [monash.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. PubChemLite - this compound (C7H14O2) [pubchemlite.lcsb.uni.lu]

- 17. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to 1-Methylcyclohexane-1,4-diol for Advanced Chemical Research

This guide provides an in-depth technical overview of 1-Methylcyclohexane-1,4-diol, a pivotal building block for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Introduction: The Strategic Importance of this compound

This compound is a saturated cyclic alcohol that has garnered significant interest in medicinal chemistry and materials science. Its cyclohexane core provides a rigid, three-dimensional scaffold, while the two hydroxyl groups and a methyl group offer specific points for chemical modification. The stereochemistry of this molecule, particularly the cis and trans relationship between the hydroxyl groups, is a critical determinant of its utility, influencing the conformational properties of larger molecules into which it is incorporated.[1] This is of particular relevance in the design of next-generation therapeutics such as Proteolysis Targeting Chimeras (PROTACs), where the geometry of linker components is paramount for efficacy.[1][2]

The Chemical Abstracts Service (CAS) has assigned the following numbers to this compound and its primary stereoisomers:

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's properties is foundational to its application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | --INVALID-LINK--[4] |

| Molecular Weight | 130.18 g/mol | --INVALID-LINK--[4] |

| IUPAC Name | This compound | --INVALID-LINK--[4] |

| Appearance | White solid (predicted) | General chemical knowledge |

| pKa | 15.06 ± 0.40 (Predicted) | --INVALID-LINK--[5] |

| XLogP3-AA | 0.4 | --INVALID-LINK--[4] |

-

¹H NMR: The spectrum would be characterized by multiplets in the aliphatic region (approx. 1.2-2.0 ppm) corresponding to the cyclohexane ring protons. A singlet for the methyl group protons would likely appear around 1.1-1.3 ppm. The proton attached to the carbon bearing the secondary hydroxyl group would appear as a multiplet at approximately 3.5-4.0 ppm. The hydroxyl protons would be visible as broad singlets, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum would show seven distinct signals. The quaternary carbon attached to the methyl and tertiary hydroxyl group would be expected in the 70-75 ppm region. The carbon with the secondary hydroxyl group would resonate around 65-70 ppm. The methyl carbon would appear at approximately 20-25 ppm, and the remaining cyclohexane ring carbons would be found between 20-40 ppm.

-

FTIR (KBr Pellet): A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z = 130 would be expected. Common fragmentation patterns would include the loss of a water molecule ([M-H₂O]⁺ at m/z = 112) and the loss of a methyl group ([M-CH₃]⁺ at m/z = 115).

Stereoselective Synthesis of this compound

The synthesis of this compound, particularly its stereoisomers, requires a strategic approach to control the orientation of the functional groups on the cyclohexane ring. A robust and logical synthetic pathway involves the Grignard reaction on a protected 4-hydroxycyclohexanone. This method allows for the introduction of the methyl group and the creation of the tertiary alcohol in a controlled manner.

Rationale for the Synthetic Approach

The choice of a protected 4-hydroxycyclohexanone as the starting material is crucial for several reasons:

-

Prevention of Side Reactions: The hydroxyl group of 4-hydroxycyclohexanone is acidic and would react with the highly basic Grignard reagent. Protection of this hydroxyl group, for instance as a ketal, prevents this unwanted acid-base reaction.[7]

-

Stereochemical Control: The stereochemical outcome of the Grignard addition can be influenced by the nature of the protecting group and the reaction conditions, although often a mixture of diastereomers is obtained, which can be separated chromatographically.

-

Availability of Starting Materials: 1,4-Cyclohexanedione, the precursor to 4-hydroxycyclohexanone, is commercially available and can be synthesized from diethyl succinate.[8][9]

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Protection of 4-Hydroxycyclohexanone

-

To a solution of 4-hydroxycyclohexanone (1 equivalent) in benzene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.[7]

-

Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Reflux the mixture until no more water is collected.

-

Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxycyclohexanone ethylene monoketal.[7]

Step 2: Grignard Reaction

-

Prepare the methyl Grignard reagent (methylmagnesium bromide or iodide) in anhydrous diethyl ether or tetrahydrofuran (THF) from magnesium turnings and methyl iodide or bromide.

-

In a separate flask under an inert atmosphere (nitrogen or argon), dissolve the 4-hydroxycyclohexanone ethylene monoketal from Step 1 in anhydrous diethyl ether or THF.

-

Cool the solution of the protected ketone to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent (1.2 equivalents) to the ketone solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection

-

Dissolve the crude product from Step 2 in a mixture of THF and aqueous hydrochloric acid (e.g., 1 M).

-

Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography on silica gel, which will also allow for the separation of the cis and trans isomers.

Application in Drug Development: A Scaffold for PROTACs

The rigid cyclohexane scaffold of this compound makes it an attractive linker component in the design of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[10] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[10] The length, rigidity, and stereochemistry of the linker can significantly impact the efficacy of the PROTAC.[1]

The cis and trans isomers of this compound provide distinct three-dimensional orientations for the attachment of the target- and E3 ligase-binding moieties. This stereochemical difference can lead to different conformational preferences of the PROTAC, which in turn affects the binding affinity and cooperativity of the ternary complex.[1] For instance, a trans-1,4-disubstituted cyclohexane linker can adopt a more rigid, extended conformation, while a cis-1,4-disubstituted linker may lead to a more folded conformation.[1] This conformational control is a key aspect of rational PROTAC design.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis, particularly in the field of drug discovery. Its rigid cyclohexane core and well-defined stereochemistry make it an ideal component for constructing complex molecular architectures where conformational control is essential. The synthetic route via a protected 4-hydroxycyclohexanone is a reliable method for its preparation. The growing importance of PROTACs in therapeutics highlights the critical role of linker components like this compound, where subtle changes in stereochemistry can have profound effects on biological activity. As the field of targeted protein degradation continues to evolve, the demand for such precisely engineered chemical tools is expected to increase significantly.

References

- 1. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H14O2 | CID 14449682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. prepchem.com [prepchem.com]

- 8. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

An In-depth Technical Guide to the Stereoisomers of 1-Methylcyclohexane-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Even subtle changes in the three-dimensional architecture of a molecule can lead to profound differences in its biological activity, physical properties, and chemical reactivity. This guide provides a comprehensive exploration of the stereoisomers of 1-methylcyclohexane-1,4-diol, a disubstituted cyclohexane derivative with notable stereochemical complexity. As a Senior Application Scientist, this document is designed to offer not just a theoretical overview, but also actionable insights into the synthesis, separation, and characterization of these stereoisomers, grounded in established chemical principles and experimental practices.

The this compound molecule, with its two stereogenic centers, can exist as two diastereomers: cis and trans. The interplay of the methyl and hydroxyl substituents on the flexible cyclohexane ring gives rise to a fascinating array of conformational isomers, each with its own unique energetic profile. Understanding and controlling the stereochemical outcome of reactions involving this scaffold is crucial for the rational design of novel therapeutics and advanced materials.

Stereochemical and Conformational Analysis

The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. The relative stability of these conformations is dictated by the steric and electronic interactions between the substituents and the rest of the ring.

The Stereoisomers: cis and trans

This compound has two stereoisomers: cis and trans, which are diastereomers of each other.[1]

-

cis-1-Methylcyclohexane-1,4-diol: In the cis isomer, the methyl and the hydroxyl group at C4 are on the same side of the cyclohexane ring.

-

trans-1-Methylcyclohexane-1,4-diol: In the trans isomer, the methyl and the hydroxyl group at C4 are on opposite sides of the ring.

Conformational Preferences

The conformational equilibrium of each stereoisomer is determined by the energetic favorability of placing the substituents in either axial or equatorial positions. This is largely governed by the concept of A-values , which quantify the steric strain associated with placing a substituent in an axial position.[2][3] Larger groups have larger A-values and thus a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.

Table 1: A-Values for Relevant Substituents [2][4]

| Substituent | A-Value (kcal/mol) |

| -CH₃ | ~1.7-1.8 |

| -OH | ~0.6-1.0 (solvent dependent) |

For the cis isomer, one substituent must be axial while the other is equatorial in a chair conformation. This leads to a conformational equilibrium between two chair forms.

The equilibrium will favor the conformer that places the bulkier group (the methyl group, with a higher A-value) in the equatorial position to minimize 1,3-diaxial interactions. Therefore, the conformer with the equatorial methyl and axial hydroxyl group is expected to be the more stable and thus more populated conformer at equilibrium.

The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

References

An In-Depth Technical Guide to the Stereoselective Synthesis of cis-1-Methylcyclohexane-1,4-diol

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to cis-1-methylcyclohexane-1,4-diol, a valuable building block in medicinal chemistry and materials science. The presented strategy is a two-step sequence commencing with the nucleophilic addition of a Grignard reagent to 1,4-cyclohexanedione, followed by a diastereoselective reduction of the resulting ketol intermediate. This document is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and a thorough discussion of the principles governing the stereochemical outcome of the synthesis.

Introduction: The Significance of Stereoisomerism in Cyclohexane Derivatives

The spatial arrangement of functional groups in cyclic molecules is a critical determinant of their biological activity and material properties. In the realm of drug discovery, stereoisomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. The cyclohexane ring, a common scaffold in many natural products and synthetic compounds, can exist in various conformations, with the chair conformation being the most stable. Substituents on the cyclohexane ring can occupy either axial or equatorial positions, leading to the possibility of cis and trans diastereomers. The target molecule of this guide, cis-1-methylcyclohexane-1,4-diol, is characterized by the cis relationship between the tertiary hydroxyl group at C1 and the secondary hydroxyl group at C4. Achieving a high level of stereocontrol to selectively synthesize this isomer is paramount for its applications in fields where molecular geometry dictates function.

Strategic Approach: A Two-Step Synthesis

The most effective and scientifically sound approach to the synthesis of cis-1-methylcyclohexane-1,4-diol involves a two-step process that strategically introduces the required functional groups with a high degree of stereochemical control in the final step.

The overall synthetic strategy is outlined below:

Caption: Proposed two-step synthesis of cis-1-methylcyclohexane-1,4-diol.

This strategy hinges on two well-established and reliable organic transformations:

-

Step 1: Grignard Reaction: The synthesis commences with the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide, CH₃MgBr) to one of the carbonyl groups of 1,4-cyclohexanedione. This reaction efficiently constructs the tertiary alcohol moiety and introduces the methyl group, yielding the key intermediate, 4-hydroxy-4-methylcyclohexanone.

-

Step 2: Diastereoselective Reduction: The crux of the stereochemical control lies in the reduction of the remaining ketone functionality in the 4-hydroxy-4-methylcyclohexanone intermediate. The use of a hydride reducing agent, such as sodium borohydride (NaBH₄), is employed to selectively deliver a hydride ion to the carbonyl carbon, leading to the formation of the desired cis-diol.

Mechanistic Insights and Stereochemical Control

A thorough understanding of the reaction mechanisms is essential for optimizing the synthesis and ensuring the desired stereochemical outcome.

Step 1: Grignard Reaction - Formation of the Ketol Intermediate

The Grignard reaction is a classic method for forming carbon-carbon bonds.[1] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the methyl group nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of 1,4-cyclohexanedione. The reaction is typically carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF), to stabilize the Grignard reagent.[2] An acidic workup then protonates the resulting alkoxide to yield the tertiary alcohol.

References

An In-Depth Technical Guide to the Molecular Structure of 1-Methylcyclohexane-1,4-diol

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1-methylcyclohexane-1,4-diol, a substituted cyclohexanediol of interest to researchers in organic synthesis and medicinal chemistry. The document delves into the critical aspects of its stereoisomerism, conformational analysis, and detailed spectroscopic characterization. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for scientists engaged in the synthesis, identification, and application of complex alicyclic scaffolds. Step-by-step protocols for synthesis and structural elucidation are provided, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction

This compound (C₇H₁₄O₂) is an alicyclic diol featuring a cyclohexane ring substituted with one methyl group and two hydroxyl groups.[1][2] The positioning of these functional groups at the C1 and C4 positions gives rise to distinct stereoisomers, namely cis and trans diastereomers.[1] The rigid, yet conformationally mobile, cyclohexane core makes this molecule, and others in its class, a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[3] Understanding the precise three-dimensional arrangement of its atoms is paramount, as the stereochemistry and conformation directly influence its physical properties, reactivity, and biological activity. This guide will systematically dissect the structural nuances of this compound, providing the technical depth required by professionals in drug development and chemical research.

Stereoisomerism and Conformational Analysis

The structural complexity of this compound begins with its stereochemistry. The substitution pattern creates two stereocenters, leading to the existence of cis and trans diastereomers.

-

cis-1-Methylcyclohexane-1,4-diol: In this isomer, the methyl and the C4-hydroxyl group are on the same side of the cyclohexane ring's general plane.

-

trans-1-Methylcyclohexane-1,4-diol: Conversely, in the trans isomer, the methyl and the C4-hydroxyl group are on opposite sides of the ring.

These configurational differences are permanent and can only be interconverted by breaking and reforming chemical bonds. However, each diastereomer also exists as an equilibrium of multiple chair conformations, which interconvert rapidly at room temperature through a process known as ring flipping.

Conformational Preferences

The stability of a given chair conformation is dictated by the steric strain arising from interactions between substituents. Large substituents preferentially occupy the more spacious equatorial positions to minimize unfavorable 1,3-diaxial interactions.[4]

-

For trans-1-Methylcyclohexane-1,4-diol: The most stable conformation is the one where both the tertiary hydroxyl group (at C1) and the secondary hydroxyl group (at C4) can potentially be in equatorial positions. However, due to the fixed trans relationship and the methyl group also at C1, the most stable chair conformer will have the C4-OH group and the C1-methyl group in equatorial positions, forcing the C1-OH group into an axial position.

-

For cis-1-Methylcyclohexane-1,4-diol: The chair conformation allows for one axial and one equatorial substituent at the 1,4-positions. The most stable conformer will have the larger methyl group at C1 in an equatorial position. In the cis isomer, this forces the C1-hydroxyl group into an axial position and the C4-hydroxyl group into an equatorial position. An alternative chair flip would place the methyl group in a highly unfavorable axial position. Interestingly, some studies suggest that for cis-1,4-cyclohexanediol, a diaxial conformation can be stabilized by intramolecular hydrogen bonding.[5]

The interplay between steric hindrance and potential intramolecular hydrogen bonding makes the conformational analysis of these diols a nuanced but critical exercise for predicting their chemical behavior.

Synthesis of this compound Isomers

The synthesis of this compound typically starts from 4-hydroxycyclohexanone. The addition of a methyl group via a Grignard reaction or with an organolithium reagent provides a direct route to the target molecule. This method generally produces a mixture of the cis and trans diastereomers, which can then be separated by chromatography.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a standard laboratory procedure for the synthesis of this compound from 4-hydroxycyclohexanone.

Materials:

-

4-Hydroxycyclohexanone

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, and condenser

-

Magnetic stirrer

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxycyclohexanone in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

-

Grignard Addition: Add methylmagnesium bromide solution dropwise to the stirred solution of the ketone. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of cis and trans isomers, can be purified and separated by column chromatography on silica gel.

Causality: The Grignard reagent (CH₃MgBr) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-hydroxycyclohexanone. The stereochemical outcome (cis vs. trans product ratio) is determined by the direction of this nucleophilic attack (axial vs. equatorial), which is influenced by steric hindrance from the existing C4-hydroxyl group.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound isomers.

Spectroscopic and Analytical Characterization

Distinguishing between the cis and trans isomers of this compound requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is particularly powerful for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei.[6] The chemical shifts and coupling constants are highly sensitive to the stereochemistry and conformation of the molecule.

-

¹H NMR: In the ¹H NMR spectrum, the chemical shift of the proton at C4 (the CH-OH proton) is a key diagnostic feature. Due to the different magnetic environments in the cis and trans isomers, this proton will resonate at a different frequency. Furthermore, the protons on the cyclohexane ring will exhibit complex splitting patterns that differ between the two isomers due to their distinct axial and equatorial arrangements.

-

¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum can help confirm the identity of the isomers. Due to symmetry, the trans isomer may show fewer signals than the cis isomer. The chemical shifts of the carbon atoms, particularly C1 and C4, are also diagnostic.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ) in CDCl₃

| Isomer | Group | ¹³C NMR (ppm) | ¹H NMR (ppm) | Splitting Pattern |

|---|---|---|---|---|

| cis | C1-CH₃ | ~25-30 | ~1.2 | s |

| C4-H | - | ~3.8-4.2 | m | |

| C -OH (C1) | ~70-75 | - | - | |

| C -OH (C4) | ~65-70 | - | - | |

| trans | C1-CH₃ | ~28-33 | ~1.1 | s |

| C4-H | - | ~3.5-3.9 | m | |

| C -OH (C1) | ~72-77 | - | - | |

| C -OH (C4) | ~68-73 | - | - |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands are:

-

O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups and indicative of hydrogen bonding.[7][8][9]

-

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the cyclohexane ring and the methyl group.[9]

-

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region, corresponding to the C-O single bonds of the alcohol groups.[9]

While IR spectroscopy confirms the presence of the diol functionality, it is generally insufficient on its own to distinguish between the cis and trans isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[10] For this compound (MW: 130.18 g/mol ), electron ionization (EI) mass spectrometry would be expected to show:

-

Molecular Ion (M⁺): A peak at m/z = 130. However, for cyclic alcohols, this peak may be weak or absent due to facile fragmentation.[11][12]

-

Key Fragments: Common fragmentation pathways for cyclic alcohols include the loss of water (M-18, m/z = 112), loss of a methyl group (M-15, m/z = 115), and more complex ring cleavages.[11][13]

Diagram 2: Characterization Workflow

Caption: A logical workflow for the structural characterization of this compound isomers.

Applications in Drug Discovery and Development

Substituted cyclohexanediol scaffolds are prevalent in medicinal chemistry. Their rigid framework allows for the precise spatial presentation of functional groups, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors.[3] While this compound itself may not be a final drug product, it serves as a versatile building block or "scaffold" from which more complex molecules can be constructed.[3]

The ability to synthesize and isolate specific stereoisomers is of utmost importance, as different isomers often exhibit vastly different pharmacological activities and metabolic profiles. The principles and techniques outlined in this guide are therefore fundamental to the rational design and synthesis of novel therapeutic agents. The use of such scaffolds is a key strategy in creating diverse chemical libraries for high-throughput screening in drug discovery programs.[14][15]

Conclusion

The molecular structure of this compound is defined by a rich interplay of stereoisomerism and conformational dynamics. A thorough understanding of these features is essential for its effective use in chemical synthesis and drug development. This guide has provided a detailed overview of its stereochemistry, a reliable synthetic protocol, and a multi-faceted analytical approach for its characterization. The methodologies presented herein are grounded in established chemical principles and are designed to be directly applicable by researchers and scientists in the field, ensuring both accuracy and reproducibility in their work.

References

- 1. This compound | C7H14O2 | CID 14449682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. Stereoisomers [www2.chemistry.msu.edu]

- 5. youtube.com [youtube.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. whitman.edu [whitman.edu]

- 12. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 13. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Origins of 1-Methylcyclohexane-1,4-diol: A Technical Guide for Researchers

An In-depth Examination of a Molecule at the Interface of Natural Products, Metabolism, and Synthetic Chemistry

For researchers and professionals in drug development and the natural products sciences, understanding the provenance of a specific chemical entity is paramount. 1-Methylcyclohexane-1,4-diol, a saturated cyclic alcohol, presents a compelling case study—a molecule reported as a rare natural product, a known metabolite of a common industrial solvent, and a readily available synthetic building block. This technical guide provides a comprehensive analysis of its origins, offering insights into its isolated natural occurrence, its formation through xenobiotic metabolism, and its place within the broader context of chemical synthesis and biosynthesis.

Part 1: The Singular Report of Natural Occurrence

Contrary to the general status of this compound as a synthetic compound, a singular but significant finding has documented its presence in the marine environment.

Isolation from Laurencia composita

Scientific literature contains a report of cis-1-Methylcyclohexane-1,4-diol being isolated from the marine red alga Laurencia composita. This discovery was part of a broader investigation into the chemical constituents of this alga, which is known for producing a rich diversity of halogenated and non-halogenated secondary metabolites. The identification of cis-1-Methylcyclohexane-1,4-diol was achieved through spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry[1].

While this finding is noteworthy, it is crucial to recognize its isolated nature. The LOTUS (LkT Open Natural Products Database) initiative, a comprehensive resource for natural products, includes this report, lending it credence within the natural products community[2][3]. However, other databases, such as PlantaeDB, do not list any plant sources for this compound, underscoring the rarity of its natural occurrence[4]. For researchers, this highlights the importance of verifying information across multiple databases and consulting primary literature.

Part 2: Metabolic Origins - A Product of Xenobiotic Transformation

A more extensively documented origin of this compound and its isomers is through the metabolic breakdown of methylcyclohexane in mammals, including humans. Methylcyclohexane is a widely used industrial solvent, and understanding its metabolic fate is critical for toxicology and occupational health assessments.

The Cytochrome P450-Mediated Pathway

The metabolism of methylcyclohexane is a classic example of xenobiotic detoxification, primarily occurring in the liver. The process is initiated by the versatile cytochrome P450 enzyme system, which catalyzes the hydroxylation of the methylcyclohexane ring.

The metabolic cascade proceeds as follows:

-

Initial Hydroxylation: Methylcyclohexane undergoes hydroxylation to form various isomers of methylcyclohexanol. Studies in rabbits have shown that hydroxylation occurs preferentially at the carbon atom furthest from the methyl group, with trans-4-methylcyclohexanol being a major metabolite[4][5].

-

Further Oxidation: These primary alcohol metabolites can be further oxidized to the corresponding ketones (methylcyclohexanones).

-

Secondary Hydroxylation: A second hydroxylation event can occur on the ring, leading to the formation of methylcyclohexane-diols. The European Chemicals Agency (ECHA) reports that further hydroxylation of methylcyclohexanols results in the formation of methylcyclohexane-diols, primarily at the 2- and 4-positions[6].

-

Conjugation and Excretion: The resulting diols are typically conjugated with glucuronic acid to increase their water solubility and facilitate their excretion in the urine[6].

This metabolic pathway demonstrates that while this compound can be formed biologically, its presence in mammals is contingent on exposure to the parent hydrocarbon, methylcyclohexane. Therefore, it is classified as a metabolite rather than a naturally occurring endogenous compound in these organisms.

Part 3: Synthetic Availability and Isomeric Forms

This compound is readily accessible through chemical synthesis, and it is commercially available from various chemical suppliers. This availability makes it a useful building block in organic synthesis and potentially in the development of new chemical entities for drug discovery. The compound exists as two geometric isomers, cis and trans, which have distinct physical properties and three-dimensional shapes.

| Isomer | Structure | CAS Number | Reported Origin |

| cis-1-Methylcyclohexane-1,4-diol |  | 124899-25-8[7] | Natural (in Laurencia composita), Synthetic |

| trans-1-Methylcyclohexane-1,4-diol |  | 89794-52-5[2] | Metabolic, Synthetic |

Table 1. Isomers of this compound and their origins.

Other structurally related methylated cyclohexanediols, such as 1-methyl-1,2-cyclohexanediol and 2-methyl-1,4-cyclohexanediol, are also known primarily as synthetic compounds or metabolites[8][9].

Part 4: A Plausible Biosynthetic Context

The isolation of cis-1-Methylcyclohexane-1,4-diol from Laurencia composita raises intriguing questions about its biosynthetic origins. While the specific pathway has not been elucidated, we can propose a plausible route based on known biochemical transformations, particularly those related to terpene biosynthesis, which is a hallmark of the Laurencia genus.

Many cyclic monoterpenes are derived from geranyl pyrophosphate (GPP). A plausible hypothesis involves the cyclization of a GPP-derived precursor, followed by a series of enzymatic modifications.

This proposed pathway involves:

-

Cyclization: A terpene cyclase enzyme could catalyze the formation of a monocyclic cation from GPP, which is then quenched to form a cyclic terpene scaffold.

-

Oxidation and Reduction: A series of oxidations, potentially mediated by cytochrome P450 monooxygenases, and subsequent reductions could introduce the hydroxyl groups and saturate the ring to yield the final diol structure.

This hypothetical pathway aligns with the known capabilities of marine algae to produce a vast array of modified terpenes and provides a logical framework for future research into the biosynthesis of this unique natural product.

Conclusion

This compound occupies a unique position in the chemical landscape. While it is predominantly encountered as a synthetic chemical or a product of mammalian metabolism of methylcyclohexane, its confirmed isolation from the marine alga Laurencia composita firmly establishes it as a natural product. For researchers in drug development and natural products chemistry, this duality is significant. It highlights that the biological presence of a compound does not always imply an endogenous biosynthetic role in that organism and underscores the importance of considering xenobiotic metabolism. The rare natural occurrence of this molecule also opens up new avenues for biosynthetic pathway discovery and the exploration of novel enzymatic transformations in marine organisms.

References

- 1. laurencia-database.jp [laurencia-database.jp]

- 2. This compound | C7H14O2 | CID 14449682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LOTUS: Natural Products Online [lotus.naturalproducts.net]

- 4. THE METABOLISM OF METHYLCYCLOHEXANE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. calpaclab.com [calpaclab.com]

- 8. 2-Methyl-1,4-cyclohexanediol | C7H14O2 | CID 13794647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-methyl-1,2-cyclohexanediol [webbook.nist.gov]

Conformational analysis of 1-Methylcyclohexane-1,4-diol

An In-Depth Technical Guide to the Conformational Analysis of 1-Methylcyclohexane-1,4-diol

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. This compound presents a particularly instructive case study, offering a complex interplay of steric hindrance, stereoelectronic effects, and intramolecular hydrogen bonding. This guide provides a comprehensive analysis of the conformational preferences of the cis and trans isomers of this molecule. We will dissect the governing principles, from foundational A-values to the nuanced impact of non-covalent interactions, and validate these theoretical underpinnings with detailed experimental and computational protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of conformational behavior in saturated carbocycles.

Foundational Principles of Cyclohexane Conformation

The non-planar "chair" conformation of the cyclohexane ring is the most stable arrangement, minimizing both angle strain and torsional strain. In this conformation, the twelve hydrogen atoms are arranged into two distinct sets: six axial protons, which are perpendicular to the approximate plane of the ring, and six equatorial protons, which are located around the periphery of the ring.

A critical dynamic feature is the "ring flip" or "chair interconversion," a rapid process at room temperature where the ring inverts, causing all axial substituents to become equatorial and vice versa.[1][2] For substituted cyclohexanes, the two chair conformers are often not equal in energy, and the equilibrium will favor the more stable conformation.[3]

Quantifying Steric Strain: The A-Value

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, commonly known as the "A-value."[4] This value represents the Gibbs free energy difference (ΔG°) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[5] The primary source of this energy difference is the steric repulsion between the axial substituent and the two other axial hydrogens on the same face of the ring, an effect known as 1,3-diaxial interaction.[2][6]

Larger A-values indicate a stronger preference for the equatorial position. For the substituents in this compound, the established A-values are crucial for a preliminary analysis.

| Substituent | A-Value (kcal/mol) | Key Considerations |

| -CH₃ (Methyl) | ~1.74 | Represents significant steric bulk due to gauche interactions with the ring in the axial position.[1][4] |

| -OH (Hydroxyl) | ~0.6 - 0.95 | Smaller than methyl, but its A-value is notably solvent-dependent due to hydrogen bonding with the solvent.[5][7] |

The Overriding Influence of Intramolecular Hydrogen Bonding

While steric effects are a primary driver of conformational preference, non-covalent interactions can significantly alter the energetic landscape. In diols, intramolecular hydrogen bonding can act as a powerful stabilizing force.[8][9][10] This interaction occurs when a hydroxyl proton can form a hydrogen bond with the lone pair of another oxygen atom within the same molecule. This stabilization, which can be on the order of several kcal/mol, is often sufficient to favor a conformation that would otherwise be sterically disfavored.[11] The geometric constraints of the cyclohexane chair dictate that such bonding is most effective between substituents in a 1,3-diaxial or 1,4-diaxial arrangement.

Conformational Analysis of cis-1-Methylcyclohexane-1,4-diol

In the cis isomer, the methyl group at C1 and the hydroxyl group at C4 are on the same face of the ring. This leads to an equilibrium between two distinct chair conformers.

-

Conformer A (Me-axial): This conformer places the bulky methyl group in an axial position, incurring a significant steric penalty of ~1.74 kcal/mol from 1,3-diaxial interactions. The C4-hydroxyl group is also axial, adding further steric strain (~0.9 kcal/mol). The total destabilization is substantial.

-

Conformer B (Me-equatorial): The ring-flipped structure places the methyl group in the more stable equatorial position, alleviating its 1,3-diaxial strain. The C4-hydroxyl group also moves to the equatorial position. Although the C1-hydroxyl is now axial, the overall steric strain is significantly reduced compared to Conformer A.

Conformational Analysis of trans-1-Methylcyclohexane-1,4-diol

The trans isomer places the C1-methyl group and the C4-hydroxyl group on opposite faces of the ring. This stereochemical relationship leads to a fascinating conformational competition.

-

Conformer C (Me-axial): This conformer places the methyl group in the sterically demanding axial position, resulting in significant destabilization (~1.74 kcal/mol). Both hydroxyl groups are in the favorable equatorial positions.

-

Conformer D (Diaxial-OH): In this conformer, the methyl group occupies the favorable equatorial position. However, both the C1-hydroxyl and the C4-hydroxyl are forced into axial positions. Based solely on A-values, the combined steric strain of two axial hydroxyls (~1.8 kcal/mol) would be comparable to that of one axial methyl group. However, the 1,4-diaxial arrangement of the two hydroxyl groups allows for the formation of a strong, stabilizing intramolecular hydrogen bond .

Experimental and Computational Validation Workflow

A robust conformational analysis relies on the synergy between theoretical predictions, computational modeling, and experimental verification. The following workflow provides a self-validating system for characterizing the this compound system.

Protocol: ¹H NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the conformation of cyclohexane derivatives in solution. The key lies in the analysis of vicinal coupling constants (³J).

Objective: To determine the dominant chair conformation by measuring the coupling constants of the C4 proton.

Methodology:

-

Sample Preparation: Prepare a ~10-20 mg/mL solution of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

-

Signal Identification: Identify the multiplet corresponding to the proton on C4 (H-C4-OH). This signal is typically found downfield due to the deshielding effect of the adjacent oxygen.

-

Coupling Constant Analysis:

-

Carefully measure the coupling constants for the H-C4 signal.

-

An axial proton will exhibit at least two large couplings (³J_ax-ax ≈ 10-13 Hz) to its two axial neighbors and two smaller couplings (³J_ax-eq ≈ 2-5 Hz) to its equatorial neighbors. The signal will often appear as a "triplet of triplets" or a more complex multiplet with large splittings.

-

An equatorial proton will only have small couplings (³J_eq-ax ≈ 2-5 Hz and ³J_eq-eq ≈ 2-5 Hz) to all of its neighbors. Its signal will appear as a broad singlet or a narrow multiplet with no large splittings.

-

-

Interpretation:

-

For the trans isomer, the observation of a large axial-axial coupling for the C4 proton would confirm the predominance of Conformer D (diaxial-OH).

-

For the cis isomer, the observation of small coupling constants for the C4 proton would confirm the predominance of Conformer B (equatorial-OH at C4).

-

| Coupling Type | Dihedral Angle (approx.) | Typical ³J Value (Hz) |

| Axial-Axial | ~180° | 10 - 13 |

| Axial-Equatorial | ~60° | 2 - 5 |

| Equatorial-Equatorial | ~60° | 2 - 5 |

Protocol: Computational Energetics

Computational chemistry provides quantitative energy data to support experimental findings.

Objective: To calculate the relative Gibbs free energies of all four chair conformers (A, B, C, D).

Methodology:

-

Structure Building: Construct 3D models of each of the four conformers using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a reliable quantum mechanical method. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is a robust choice.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the thermal corrections necessary to calculate the Gibbs free energy (G).

-

Energy Comparison: Calculate the relative Gibbs free energy (ΔG°) for each pair of conformers at a standard temperature (298.15 K). The results can be used to predict the equilibrium constant (K_eq) using the equation ΔG° = -RTln(K_eq).

Summary and Outlook

The conformational analysis of this compound serves as an exemplary model for understanding the subtle yet powerful forces that govern molecular shape. For the cis isomer, the steric demand of the methyl group is the deciding factor, forcing it into an equatorial position. For the trans isomer, the system demonstrates a more complex principle: the energetic reward of forming an intramolecular hydrogen bond is sufficient to overcome the steric penalty of a diaxial arrangement of hydroxyl groups.

These principles are not merely academic; they are fundamental to the field of drug development. The three-dimensional shape of a molecule dictates its ability to bind to a biological target. A thorough understanding of conformational preferences, and the ability to predict or experimentally determine them, is therefore essential for the rational design of potent and selective therapeutics. The integrated workflow of theoretical analysis, computational modeling, and spectroscopic verification presented here provides a reliable framework for tackling such challenges.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Video: Stability of Substituted Cyclohexanes [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Stereochemistry of 1-Methylcyclohexane-1,4-diol

Abstract

This compound is a disubstituted cyclohexane whose stereochemical properties are dictated by the fixed, yet conformationally dynamic, nature of its six-membered ring. The presence of substituents at the C1 and C4 positions gives rise to two distinct diastereomers: cis and trans. The interplay between the spatial arrangement of these substituents and the inherent conformational preferences of the cyclohexane chair form governs the molecule's overall topology, stability, and reactivity. This guide provides a comprehensive analysis of the stereoisomerism, conformational dynamics, spectroscopic signatures, and synthetic considerations for this compound, offering critical insights for researchers in synthetic chemistry and drug development.

Foundational Stereochemistry: Cis and Trans Isomerism

This compound possesses two stereogenic centers at the C1 and C4 carbons. The relative orientation of the methyl and two hydroxyl groups gives rise to two diastereomers: cis and trans.

-

cis-1-Methylcyclohexane-1,4-diol: In this isomer, the hydroxyl group at C4 is on the same side of the ring as the hydroxyl group at C1.

-

trans-1-Methylcyclohexane-1,4-diol: In this isomer, the hydroxyl group at C4 is on the opposite side of the ring from the hydroxyl group at C1.

Due to a plane of symmetry that can pass through carbons C1 and C4 in all conformers, both the cis and trans isomers of this compound are achiral meso compounds and are therefore optically inactive.[1][2]

Caption: Fundamental cis and trans isomers of this compound.

Conformational Analysis: The Chair Conformation

The thermodynamic stability and reactivity of cyclohexane derivatives are best understood by analyzing their chair conformations, which are significantly more stable than other possibilities like boat or twist-boat forms.[3] Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions, with a strong preference for the less sterically hindered equatorial position to minimize destabilizing 1,3-diaxial interactions.[3][4]

The trans Isomer: A Tale of Two Conformations

The trans isomer can exist in two distinct chair conformations that are in equilibrium through a process called ring flipping: a diequatorial (e,e) form and a diaxial (a,a) form.

-

Diequatorial (e,e) Conformer: The C1-methyl group, C1-hydroxyl group, and C4-hydroxyl group all occupy equatorial positions. This arrangement is the most stable conformation as it minimizes steric strain.

-

Diaxial (a,a) Conformer: Following a ring flip, all three substituent groups are forced into axial positions. This conformer is highly unstable due to severe 1,3-diaxial interactions between the axial groups and the axial hydrogens on the ring.

The energetic penalty for placing a methyl group in an axial position is approximately 1.7 kcal/mol, and for a hydroxyl group, it is about 0.9 kcal/mol. Consequently, the equilibrium heavily favors the diequatorial conformer by over 99%.

Caption: Ring-flipping equilibrium for the trans isomer.

The cis Isomer: An Inseparable Pair

The cis isomer exists as a mixture of two rapidly interconverting chair conformations. In any conformation of the cis-1,4 isomer, one substituent group must be axial while the other is equatorial.[1]

-

Conformer A: Features an axial C1-substituent and an equatorial C4-hydroxyl group.

-

Conformer B: Through a ring flip, it converts to a form with an equatorial C1-substituent and an axial C4-hydroxyl group.

At the C1 position, there is a further consideration: is the methyl or the hydroxyl group axial? Given that the methyl group is sterically bulkier than the hydroxyl group, the conformation that places the methyl group in an equatorial position and the C1-hydroxyl in an axial position will be favored. The two resulting chair forms are of equal energy and exist in a 1:1 ratio at equilibrium. Both conformers are less stable than the diequatorial trans isomer because they cannot avoid having a bulky group in an axial position.

Caption: Ring-flipping equilibrium for the cis isomer.

Thermodynamic Stability and Data Summary

The overall thermodynamic stability of the diastereomers is determined by the weighted average of their contributing conformers. The trans isomer, which can adopt a low-energy, strain-free diequatorial conformation, is the thermodynamically more stable diastereomer compared to the cis isomer, which must always endure the steric strain of an axial substituent.

| Isomer | Predominant Conformer | Key Substituent Orientations | Relative Steric Strain | Thermodynamic Stability |

| trans | Diequatorial (e,e) | C1-Me (eq), C1-OH (eq), C4-OH (eq) | Minimal | More Stable |

| cis | Axial/Equatorial (a,e) | One group must be axial | Significant | Less Stable |

Spectroscopic Characterization Protocols

Distinguishing between the cis and trans isomers is reliably achieved through nuclear magnetic resonance (NMR) spectroscopy.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Results (trans isomer): The spectrum will be dominated by the diequatorial conformer. The proton at C4 (H-C4-OH) will be in an axial position, exhibiting large axial-axial couplings (J ≈ 8-12 Hz) to the adjacent axial protons on C3 and C5.

-

Expected Results (cis isomer): The spectrum will be an average of the two rapidly interconverting chair forms. The proton at C4 will show averaged coupling constants, typically smaller than the purely axial-axial couplings of the trans isomer.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon NMR spectrum.

-

Expected Results: Due to the plane of symmetry in both isomers, the number of signals will be reduced. For the cis isomer, C2/C6 and C3/C5 will be equivalent, leading to 4 distinct carbon signals for the ring. A similar pattern is expected for the trans isomer. However, the precise chemical shifts for the carbons, particularly C1 and C4, will differ significantly between the two isomers due to the different stereochemical environments.[5]

-

Synthesis and Stereochemical Control

The synthesis of this compound often yields a mixture of cis and trans isomers. Stereochemical control can be achieved by carefully selecting the starting materials and reaction conditions. A common method is the reduction of 4-hydroxy-4-methylcyclohexanone.

Experimental Protocol: Reduction of 4-hydroxy-4-methylcyclohexanone

This protocol outlines a general procedure for the synthesis of this compound, where the choice of reducing agent can influence the cis/trans ratio.

Caption: General workflow for the synthesis of this compound.

-

Objective: To synthesize this compound via hydride reduction.

-

Materials: 4-hydroxy-4-methylcyclohexanone, sodium borohydride (NaBH₄), methanol, deionized water, diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄), silica gel.

-

Procedure: a. Dissolve 4-hydroxy-4-methylcyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath. b. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC). d. Once the starting material is consumed, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. e. Remove the methanol under reduced pressure using a rotary evaporator. f. Extract the remaining aqueous layer three times with diethyl ether. g. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a mixture of cis and trans diols.

-

Purification and Separation: a. The resulting diastereomeric mixture can be separated using flash column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexanes. The polarity difference between the less polar trans isomer and the more polar cis isomer usually allows for effective separation.

Conclusion and Applications